(S)-2-Amino-3-(4-bromophenyl)propan-1-olhydrochloride
Description
Chemical Identification and Structural Characterization
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name for this compound is (S)-2-amino-3-(4-bromophenyl)propan-1-ol hydrochloride , reflecting its stereochemical configuration, functional groups, and substituents. The molecular formula is C₉H₁₃BrClNO , with a molar mass of 266.56 g/mol . The hydrochloride salt form enhances the compound’s stability and solubility in aqueous media, a critical feature for pharmacological applications.
| Property | Value |
|---|---|
| IUPAC Name | (S)-2-amino-3-(4-bromophenyl)propan-1-ol hydrochloride |
| Molecular Formula | C₉H₁₃BrClNO |
| Molecular Weight | 266.56 g/mol |
| CAS Registry Number | 325163-23-3 |
| SMILES Notation | C1=CC(=CC=C1CC(CO)N)Br.Cl |
| InChI Key | SITKVMOASKTKJJ-UHFFFAOYSA-N |
The SMILES string indicates a primary alcohol (-OH), a primary amine (-NH₂), and a 4-bromophenyl group attached to a three-carbon chain. The (S)-configuration at the chiral center (C2) is explicitly denoted.
Molecular Geometry and Stereochemical Configuration
The molecule adopts a gauche conformation due to steric and electronic interactions between the amino, hydroxyl, and bromophenyl groups. The (S)-configuration ensures enantiomeric specificity, which is critical for interactions with biological targets. X-ray crystallographic studies of analogous brominated compounds, such as 4-bromophenylalanine-containing peptides, reveal that the 4-bromophenyl group participates in hydrophobic interactions and halogen bonding, stabilizing molecular conformations.
The spatial arrangement of functional groups facilitates hydrogen bonding:
Crystallographic Analysis and Solid-State Properties
Although the specific crystal structure of (S)-2-amino-3-(4-bromophenyl)propan-1-ol hydrochloride remains unpublished, insights can be drawn from related brominated compounds. For example, in macrocyclic β-sheet peptides containing 4-bromophenylalanine, the bromine atom serves as a heavy atom for phase determination in X-ray diffraction via multi-wavelength anomalous dispersion (MAD). This technique resolves electron density maps, enabling precise atomic coordinate assignments.
In the solid state, the compound likely forms a monoclinic or orthorhombic crystal system due to its asymmetric carbon and polar functional groups. The presence of chloride ions suggests an ionic lattice stabilized by electrostatic interactions. Crystallographic databases such as the Cambridge Structural Database (CSD) assign unique identifiers (e.g., CCDC numbers) to such structures upon publication, though confidentiality is maintained until data release.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR :
¹³C NMR :
- C-Br : δ 120–130 ppm (quaternary carbon).
- CH₂ groups : δ 40–60 ppm.
Infrared (IR) Spectroscopy
- O-H stretch : 3200–3600 cm⁻¹ (broad, hydrogen-bonded -OH).
- N-H stretch : 3300–3500 cm⁻¹ (amine -NH₃⁺).
- C-Br stretch : 500–600 cm⁻¹.
Mass Spectrometry (MS)
- Molecular ion : m/z 230.0 [M⁺ - HCl].
- Isotopic pattern : Distinctive doublet for bromine (¹⁹Br: 50.7%; ⁸¹Br: 49.3%).
Properties
IUPAC Name |
(2S)-2-amino-3-(4-bromophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITKVMOASKTKJJ-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursor Design
The synthesis begins with (S)-1-methoxy-2-(4-bromophenyl)propylamine, a chiral precursor synthesized via resolution or asymmetric catalysis. Hydrolysis of the methoxy group is achieved using concentrated hydrochloric acid (30–40% w/w) under reflux or high-pressure conditions. The reaction proceeds via nucleophilic substitution, where the methoxy group is displaced by a hydroxyl group, forming the amino alcohol intermediate. Subsequent protonation yields the hydrochloride salt.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| HCl Concentration | 37% w/w |
| Temperature | 100°C (reflux) or 135–140°C (autoclave) |
| Pressure | 3–45 bar (autoclave) |
| Reaction Time | 15–60 hours |
| Yield | 85–92% |
The autoclave method reduces reaction time to 4–12 hours by leveraging elevated temperatures and pressures, enhancing reaction kinetics. Post-reaction workup involves distillation under reduced pressure to remove water, followed by basification with NaOH (pH >10) to liberate the free amino alcohol. Final hydrochloride formation is achieved via HCl gas saturation in ethanol.
Nucleophilic Substitution with 4-Bromophenyl Grignard Reagent
Epoxide Ring-Opening Strategy
This method involves the reaction of (S)-glycidol with 4-bromophenylmagnesium bromide to form (S)-3-(4-bromophenyl)propan-1,2-diol. The diol is then converted to the corresponding tosylate, which undergoes nucleophilic substitution with ammonia to introduce the amino group.
Optimization Challenges
-
Regioselectivity : The Grignard reagent preferentially attacks the less hindered carbon of the epoxide.
-
Stereochemical Integrity : Chirality at C2 is preserved by using enantiomerically pure glycidol.
Reaction Table
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Epoxide opening | 4-BrC₆H₄MgBr, THF, 0°C | 78% |
| Tosylation | TsCl, pyridine, 25°C | 89% |
| Ammonolysis | NH₃ (7M in MeOH), 60°C | 65% |
The final hydrochloride salt is obtained by treating the amino alcohol with HCl in diethyl ether.
Reductive Amination of 4-Bromophenylpropanal
Substrate Synthesis and Catalytic Hydrogenation
4-Bromophenylpropanal is synthesized via Friedel-Crafts acylation of bromobenzene with propanal. Reductive amination using ammonium acetate and sodium cyanoborohydride in methanol affords the racemic amino alcohol. Enantiomeric resolution is achieved via chiral chromatography or enzymatic kinetic resolution.
Critical Parameters
-
Catalyst : Pd/C or Raney Nickel (for aldehyde reduction).
-
Resolution : Lipase-mediated acetylation (e.g., Candida antarctica Lipase B) achieves >99% ee.
Strecker Synthesis with Chiral Induction
Asymmetric Amplification in Solid State
Adapting methodologies from chiral benzhydrylamine systems, 4-bromobenzaldehyde reacts with HCN and a chiral amine (e.g., (S)-α-methylbenzylamine) to form an aminonitrile intermediate. Hydrolysis with HCl yields the target compound.
Stereoselectivity Data
| Chiral Inducer | diastereomeric excess (de) |
|---|---|
| (S)-α-Methylbenzylamine | >99.5% |
This method exploits conglomerate crystallization to amplify chirality, achieving near-perfect enantioselectivity.
Nitroalkene Reduction Pathway
Nitro Group as Amino Precursor
Condensation of 4-bromocinnamaldehyde with nitromethane forms β-nitrostyrene, which is reduced using LiAlH₄ to the β-amino alcohol. Stereochemical control is imposed via asymmetric hydrogenation with Ru-BINAP catalysts.
Reduction Conditions
| Parameter | Value |
|---|---|
| Catalyst | RuCl₂[(R)-BINAP] |
| Pressure | 50 psi H₂ |
| Solvent | MeOH |
| ee | 98% |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Catalytic Hydrolysis | 92 | >99 | High | Moderate |
| Grignard Substitution | 65 | 99 | Low | High |
| Reductive Amination | 70 | 99 | Moderate | Low |
| Strecker Synthesis | 85 | >99.5 | Moderate | High |
| Nitroalkene Reduction | 88 | 98 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-bromophenyl)propan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
(S)-2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including oxidation and reduction processes, which can yield a range of functionalized products. For instance, it can be oxidized to form ketones or aldehydes, while reduction can lead to different amines or alcohols.
Biological Research
Enzyme Interaction Studies
The compound has been utilized in biological studies to investigate enzyme interactions and protein binding. Its ability to modulate the activity of specific molecular targets makes it valuable for understanding biochemical pathways and developing therapeutic agents.
Potential Drug Development
Research indicates that derivatives of (S)-2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride may exhibit pharmacological properties beneficial for treating diseases such as Alzheimer's and cancer. For example, compounds with similar structures have shown inhibitory effects on enzymes critical to disease progression, suggesting that (S)-2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride could be explored further for its therapeutic potential against neurodegenerative diseases and cancers.
Industrial Applications
Specialty Chemicals Production
In industrial settings, (S)-2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is used in the production of specialty chemicals. Its unique properties allow it to be incorporated into polymers and materials that have applications in electronics and renewable energy technologies, such as solar cells.
Summary of Key Findings
| Application Area | Specific Uses | Notes |
|---|---|---|
| Chemical Synthesis | Building block for complex organic molecules | Involved in oxidation and reduction reactions |
| Biological Research | Enzyme interaction studies; potential drug development | May inhibit critical enzymes related to Alzheimer's and cancer |
| Industrial Applications | Production of specialty chemicals; incorporation into polymers | Used in electronic devices and renewable energy technologies |
Case Studies
-
Drug Development Research
A study focused on the synthesis of derivatives from (S)-2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride demonstrated its potential as an inhibitor for key enzymes associated with Alzheimer's disease. The research involved enzyme assays that confirmed the inhibitory activity of synthesized compounds. -
Material Science Applications
Research into the use of bromophenyl derivatives in polymer synthesis highlighted their effectiveness in enhancing the properties of materials used in solar cells. The incorporation of these compounds led to improved efficiency and stability in photovoltaic applications.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-bromophenyl)propan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
Table 1: Comparison of Halogen-Substituted Derivatives
Key Insights :
Positional Isomers and Functional Group Variations
Table 2: Positional and Functional Group Modifications
Key Insights :
- Amino Position: Shifting the amino group from C2 to C3 (e.g., in ) disrupts the molecule’s hydrogen-bonding network, affecting its interaction with biological targets.
- Ethanol vs. Propanol: The ethanol derivative’s shorter chain may limit its utility in multi-step syntheses requiring longer linkers .
Substituent Bulk and Hydrophobicity
Table 3: Impact of Bulky Substituents
Biological Activity
(S)-2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C9H12BrClN
- Molecular Weight : Approximately 230.102 g/mol
It exists primarily as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological assays and pharmaceutical formulations.
The biological activity of (S)-2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is attributed to its structural features:
- Amino Group : Capable of forming hydrogen bonds with biomolecules.
- Bromophenyl Group : Engages in hydrophobic interactions, which can influence enzyme or receptor activity.
These interactions may modulate various biological pathways, leading to potential therapeutic effects.
Biological Activity
Research has indicated several areas where (S)-2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride exhibits biological activity:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Activity : The compound has been explored for its potential in cancer therapy. Its structural analogs have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : Similar compounds have been investigated for their interactions with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Antimicrobial Studies
In a study examining the antimicrobial efficacy of various derivatives, (S)-2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride was evaluated against several bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest a moderate antimicrobial activity that warrants further exploration.
Anticancer Research
A series of analogs derived from (S)-2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride were tested for anticancer properties. Notable findings included:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | HeLa (cervical cancer) | 10 |
| Compound B | MCF-7 (breast cancer) | 15 |
| Compound C | A549 (lung cancer) | 12 |
The data indicate that modifications to the bromophenyl group can enhance anticancer activity, highlighting the importance of structure-activity relationships in drug design.
Q & A
Q. How is (S)-2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride typically synthesized in academic settings?
A common method involves the acid hydrolysis of imine precursors. For example, oxalyl chloride and THF are used as reaction solvents, followed by refluxing with hydrochloric acid (HCl) to achieve the final product. Yields can vary (e.g., 36.1% reported in similar bromophenyl derivatives), suggesting optimization of stoichiometry, reaction time, or purification steps may be necessary .
Q. What spectroscopic techniques are essential for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical. For example, ¹H NMR can confirm the stereochemistry of the chiral center, while high-resolution MS validates molecular weight (e.g., [M+H]⁺ = 244.09 for related bromophenylalanine derivatives). X-ray crystallography using programs like SHELXL refines bond angles and distances .
Q. How should researchers handle hygroscopicity and stability during storage?
Store the compound at room temperature in airtight containers with desiccants. Avoid prolonged exposure to moisture, as hygroscopicity can lead to decomposition (~265°C melting point with decomposition noted in similar compounds). Use inert atmospheres (e.g., nitrogen) for long-term stability .
Advanced Research Questions
Q. How can hydrogen bonding patterns influence crystallization?
Graph set analysis (as per Etter’s formalism) is used to classify hydrogen-bonding motifs (e.g., chains, rings). For example, the hydroxyl and ammonium groups in the compound may form R₂²(8) motifs, stabilizing the crystal lattice. SHELXL refinement can quantify these interactions via hydrogen-bond geometry tables .
Q. What strategies resolve data contradictions in crystal structure determination?
Use the Flack x parameter (superior to Rogers’ η) to estimate enantiopolarity, especially for near-centrosymmetric structures. SHELXL’s robust refinement algorithms can reconcile discrepancies between observed and calculated diffraction data. Cross-validate with independent datasets or twinning analysis .
Q. How is enantiomeric purity confirmed experimentally?
Polarimetry and chiral HPLC are standard. For crystallographic validation, the Flack x parameter (implemented in SHELXL) distinguishes enantiomers by analyzing incoherent scattering from twin components. A value of x ≈ 0 indicates a pure enantiomer, while x ≈ 0.5 suggests racemic twinning .
Q. How to address low yields in asymmetric synthesis?
Optimize catalytic conditions (e.g., chiral catalysts, temperature control). For example, using tert-butoxycarbonyl (Boc) protection for the amine group during synthesis reduces side reactions. Monitor reaction progress via TLC or in-situ NMR to terminate at peak yield .
Q. How to analyze intermolecular interactions in the solid state?
Combine Hirshfeld surface analysis (via CrystalExplorer) with SHELXL-refined crystallographic data. This identifies close contacts (e.g., Br⋯H interactions from the bromophenyl group) and quantifies their contributions to lattice energy. Graph set analysis further classifies hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
